molecular formula C12H11NO2S B1450874 4-Anilino-2-methylthiophene-3-carboxylic acid CAS No. 1170983-53-5

4-Anilino-2-methylthiophene-3-carboxylic acid

Cat. No. B1450874
M. Wt: 233.29 g/mol
InChI Key: LGHLHKGZNZKPER-UHFFFAOYSA-N
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Description

4-Anilino-2-methylthiophene-3-carboxylic acid , also known by its IUPAC name 2-methyl-4-(phenylamino)thiophene-3-carboxylic acid , is a chemical compound with the molecular formula C14H12N2O3 and a molecular weight of approximately 256.26 g/mol . Its chemical structure consists of a thiophene ring substituted with an anilino group and a carboxylic acid functional group.


Molecular Structure Analysis

  • A carboxylic acid group (-COOH) at the 3-position of the thiophene ring .

Scientific Research Applications

Synthesis and Cytotoxic Evaluation

The synthesis of 4-anilino derivatives, including 4-anilino-2-methylthiophene-3-carboxylic acid, has been explored for their potential in inhibiting cancer cell growth. A study outlined the synthesis of certain derivatives and their significant cytotoxicity against a broad range of cancer cells. The study highlighted that certain structural modifications, such as the presence of a hydrogen-bonding accepting group at specific positions, were crucial for cytotoxic activity. This suggests the potential application of these compounds in cancer therapy, particularly against solid cancer cells like non-small cell lung cancer, breast cancer, and CNS cancer (Zhao et al., 2005).

Microwave-assisted Synthesis

Another research avenue involves the microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, showcasing the efficiency of modern synthetic methods. This method facilitated the synthesis of several derivatives within two minutes, demonstrating a rapid approach to generating compounds with potential for further chemical transformations or biological applications (Hesse et al., 2007).

Optical Properties and Applications

The synthesis and optical properties of functionally substituted thieno derivatives have also been studied, revealing moderate to high fluorescence quantum yields. The research indicated the relationship between structure and optical properties, suggesting applications in areas such as dye development and potentially in optoelectronic devices. This work illustrates the versatility of 4-anilino-2-methylthiophene-3-carboxylic acid derivatives in material science, particularly for developing new invisible ink dyes and other materials with unique optical properties (Bogza et al., 2018).

Antimicrobial Activity

Research into the synthesis of homodrimane sesquiterpenoids incorporating a 1,3-benzothiazole unit, derived from homodrimane carboxylic acids, demonstrated notable antimicrobial activity. This study showcases the potential of using 4-anilino-2-methylthiophene-3-carboxylic acid derivatives in developing new antimicrobial agents capable of combating various fungal and bacterial strains. The research highlights the importance of structural diversity in discovering new antimicrobial compounds (Lungu et al., 2022).

properties

IUPAC Name

4-anilino-2-methylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8-11(12(14)15)10(7-16-8)13-9-5-3-2-4-6-9/h2-7,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHLHKGZNZKPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)NC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Anilino-2-methylthiophene-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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